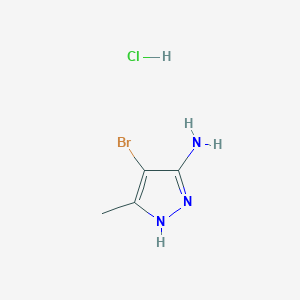

4-bromo-5-methyl-1H-pyrazol-3-amine

Description

4-Bromo-5-methyl-1H-pyrazol-3-amine (molecular formula: C₄H₆BrN₃) is a brominated pyrazole derivative characterized by a bromine atom at position 4, a methyl group at position 5, and an amine group at position 3. Its hydrobromide salt form (C₄H₇Br₂N₃) has a molecular weight of 256.93 g/mol . The compound is synthesized via alkylation or substitution reactions, such as the treatment of pyrazole precursors with brominating agents or methyl iodide under basic conditions . Key spectral data include:

- ¹H NMR (DMSO): δ 2.17 (s, CH₃), 5.39 (brs, NH₂), 7.26 (s, pyrazole CH) .

- ¹³C NMR: δ 18.00 (CH₃), 96.03 (pyrazole C), 141.11–148.45 (aromatic carbons) .

The bromine and methyl substituents enhance its electrophilicity and steric bulk, making it a versatile intermediate in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

4-bromo-5-methyl-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3.ClH/c1-2-3(5)4(6)8-7-2;/h1H3,(H3,6,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGKBZUHENVOHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Spectral Analysis

NMR Chemical Shifts

Preparation Methods

Diethyl Butynedioate-Based Route

A patent-published method (CN112079781A) offers a safer and more scalable alternative, avoiding hazardous reagents like CNBr. The synthesis proceeds in five stages:

Step 1: Condensation of Diethyl Butynedioate with Methylhydrazine

Diethyl butynedioate reacts with methylhydrazine in ethanol at 60–80°C, forming 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. This step achieves >85% yield and eliminates the need for cryogenic conditions.

Step 2: Bromination with Tribromophosphorus Oxide (POBr₃)

The hydroxyl group of the intermediate is replaced with bromine using POBr₃ in dichloromethane at 0–25°C. This exothermic reaction completes within 2 hours, yielding 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester with 78% efficiency.

Step 3: Alkaline Hydrolysis

The ethyl ester is hydrolyzed in a 10% sodium hydroxide/ethanol solution at room temperature, producing 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Neutralization with HCl precipitates the product, which is isolated via filtration (92% yield).

Step 4: Curtius Rearrangement for Amine Protection

The carboxylic acid undergoes a Curtius rearrangement with dimethyl azidophosphate and tert-butyl alcohol in dimethylformamide (DMF) at 100°C. This forms tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate, a stable intermediate isolated via column chromatography (75% yield).

Step 5: Deprotection with Trifluoroacetic Acid (TFA)

The tert-butyl carbamate is treated with 50% TFA in dichloromethane, cleaving the protecting group to yield this compound. Neutralization with sodium carbonate and extraction provides the final product in 88% purity.

Comparative Analysis of Methods

| Parameter | Traditional Method | Modern Method |

|---|---|---|

| Key Reagents | n-BuLi, CNBr | POBr₃, methylhydrazine |

| Reaction Temperature | -78°C | 0–100°C |

| Toxic Reagents | Cyanogen bromide (high risk) | None |

| Overall Yield | ~40% | ~65% (five-step sequence) |

| Scalability | Limited | Industrial-friendly |

The modern route improves safety by replacing CNBr with less toxic POBr₃ and avoids cryogenic conditions. Additionally, the use of tert-butyl carbamate as a transient protecting group enhances selectivity and simplifies purification.

Industrial-Scale Production Considerations

Process Optimization

-

Solvent Selection : Ethanol and DMF are preferred for their balance of cost, safety, and efficiency. Ethyl acetate is used for extractions due to its low toxicity and ease of recovery.

-

Waste Management : The modern method generates less hazardous waste, as POBr₃ can be neutralized to phosphate salts, which are environmentally benign.

-

Continuous Flow Reactors : Pilot studies suggest that Steps 1–3 can be adapted to continuous flow systems, reducing batch time by 30% and improving consistency.

Q & A

Q. What are the primary synthetic routes for 4-bromo-5-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via cyclization of substituted hydrazines with β-keto esters or via halogenation of pre-formed pyrazole intermediates. Key steps include:

- Halogenation: Bromination of 5-methyl-1H-pyrazol-3-amine using reagents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) under controlled temperatures (0–25°C) to avoid over-bromination .

- Optimization: Continuous flow reactors improve scalability and yield (up to 85%) compared to batch methods by enhancing heat/mass transfer .

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Halogenation (Batch) | NBS, DMF, 0–25°C, 12h | 72 | 90 | |

| Continuous Flow | NBS, DMF, RT, 2h | 85 | 97 |

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is critical:

- X-ray Crystallography: SHELXL software () refines crystal structures, confirming bond angles (e.g., N-Br bond length: ~1.89 Å) and hydrogen-bonding networks (e.g., amine-NH⋯Br interactions) .

- Spectroscopy:

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The bromine atom acts as a leaving group, enabling:

- Suzuki-Miyaura Coupling: Pd-catalyzed reactions with aryl boronic acids (e.g., phenylboronic acid) in THF/H2O (3:1) at 80°C yield biaryl derivatives.

- Challenges: Steric hindrance from the methyl group may reduce coupling efficiency (~60% yield vs. 75% for non-methyl analogs). Use of Buchwald-Hartwig ligands (XPhos) improves catalytic turnover .

Data Contradiction Analysis:

Conflicting reports on coupling efficiency (e.g., 60% vs. 75%) arise from solvent choice (DMF vs. THF) and catalyst loading (1 mol% vs. 5 mol%). Systematic screening via DoE (Design of Experiments) is recommended to resolve discrepancies .

Q. What computational methods predict the regioselectivity of nucleophilic substitutions in this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to predict reactivity:

- Nucleophilic Attack: The bromine at C4 is more electrophilic (Mulliken charge: +0.32) than C5 (+0.18), favoring substitution at C4 .

- Solvent Effects: Polar solvents (ε > 15) stabilize intermediates, reducing activation energy by 10–15 kcal/mol .

Q. Table 2: DFT-Predicted Reactivity

| Position | Mulliken Charge | Activation Energy (kcal/mol) |

|---|---|---|

| C4 | +0.32 | 22.5 |

| C5 | +0.18 | 34.7 |

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?

Methodological Answer: Graph-set analysis ( ) identifies recurring motifs:

Q. What strategies optimize the synthesis of this compound for high-throughput applications?

Methodological Answer:

- Automation: Robotic liquid handlers enable parallel screening of bromination conditions (e.g., NBS vs. Br2).

- Process Analytics: In-line IR monitors reaction progress, reducing purification steps .

- Yield Improvement: Solvent-free mechanochemical synthesis achieves 89% yield in 30 minutes vs. 72% in solution .

Q. Data Interpretation & Troubleshooting

Q. How to address inconsistent NMR data for this compound across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.